molecular formula C9H9BrN2O B15329955 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B15329955
M. Wt: 241.08 g/mol
InChI Key: XRIYFWAEQYYXBP-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound belongs to the class of benzo[d]isoxazoles, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]isoxazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorobenzo[d]isoxazol-3-ylamine
  • 5-Bromobenzo[d]isoxazol-3-ylamine
  • 6-Chlorobenzo[d]isoxazol-3-ylamine

Comparison

6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its fluorinated or chlorinated analogs, the brominated compound may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H9BrN2O/c1-12(2)9-7-4-3-6(10)5-8(7)13-11-9/h3-5H,1-2H3

InChI Key

XRIYFWAEQYYXBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NOC2=C1C=CC(=C2)Br

Origin of Product

United States

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